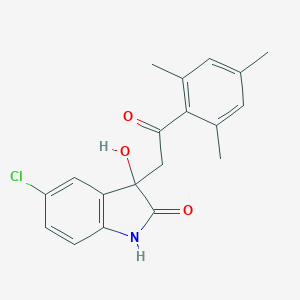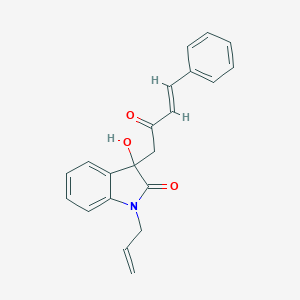
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of protein kinase inhibitors and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 exerts its effects by inhibiting the activity of protein kinases. By blocking the activity of these enzymes, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 can disrupt various cellular processes and pathways. For example, inhibition of PKC by 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Biochemical and Physiological Effects:
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein kinases, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the activity of phosphodiesterases, which play important roles in the regulation of intracellular signaling pathways. 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 is also relatively easy to synthesize and is commercially available. However, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its potency varies depending on the specific protein kinase being targeted.
Direcciones Futuras
There are several potential future directions for research on 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is the development of more selective inhibitors of specific protein kinases. Another area of interest is the investigation of the potential therapeutic applications of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the off-target effects of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 involves several steps, starting with the reaction of 2-phenylethylamine with ethyl acetoacetate to form 1-(2-phenylethyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 1-methyl-2-oxo-2-phenylethyl chloride to form 3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid ethyl ester. The final product, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220, is obtained by the hydrolysis of the ethyl ester group.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). These kinases play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
Nombre del producto |
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C25H23NO3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C25H23NO3/c1-18(23(27)20-12-6-3-7-13-20)25(29)21-14-8-9-15-22(21)26(24(25)28)17-16-19-10-4-2-5-11-19/h2-15,18,29H,16-17H2,1H3 |
Clave InChI |
YMNBJUUDVMNEGN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)

![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)

